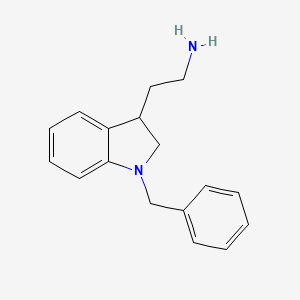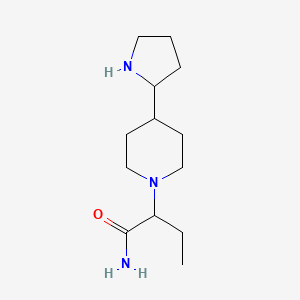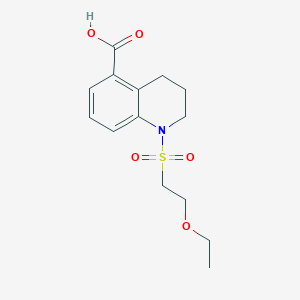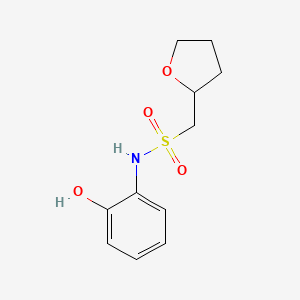
2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine, also known as 2C-B, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized by Alexander Shulgin in 1974 and is known for its hallucinogenic effects. In recent years, it has gained popularity as a recreational drug, but its potential for scientific research applications has also been explored.
作用機序
The exact mechanism of action of 2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine is not fully understood, but it is believed to interact with serotonin receptors in the brain. Specifically, it has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood and perception. It also has affinity for other serotonin receptors, such as 5-HT2C and 5-HT1A. The activation of these receptors is thought to underlie the hallucinogenic effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied, but it is known to cause changes in perception, mood, and thought. It can also cause physical effects such as dilated pupils, increased heart rate, and elevated blood pressure. The duration of its effects can vary from several hours to up to 12 hours.
実験室実験の利点と制限
One advantage of using 2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine in lab experiments is its relatively simple synthesis method. It can also be used to investigate the effects of psychedelics on the brain and its potential for treating mental health disorders. However, its recreational use and legal status may limit its availability for scientific research.
将来の方向性
There are several future directions for research on 2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine. One area of interest is its potential for treating mental health disorders, particularly depression and anxiety. Further studies are needed to investigate its therapeutic potential and safety. Another area of interest is its mechanism of action and how it interacts with serotonin receptors in the brain. Understanding these mechanisms could lead to the development of new treatments for mental health disorders. Finally, more research is needed to investigate the long-term effects of this compound use and its potential for addiction.
合成法
The synthesis of 2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine involves several steps, starting with the reaction of 2,3-dihydroindole with benzyl chloride to form 1-benzyl-2,3-dihydroindol-3-yl chloride. This intermediate is then reacted with ethylamine to produce this compound, which is the final product. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine has shown potential for scientific research applications, particularly in the field of neuroscience. It has been used in studies to investigate the effects of psychedelics on the brain and its potential for treating mental health disorders. One study found that this compound increased activity in the default mode network, which is involved in self-referential processing and introspection. This suggests that this compound may have therapeutic potential for conditions such as depression and anxiety.
特性
IUPAC Name |
2-(1-benzyl-2,3-dihydroindol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c18-11-10-15-13-19(12-14-6-2-1-3-7-14)17-9-5-4-8-16(15)17/h1-9,15H,10-13,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYMAIZNPSWPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1CC3=CC=CC=C3)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-aminobutyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7569677.png)
![1-[3-(Aminomethyl)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B7569681.png)
![3-(3H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7569682.png)
![[2-(1-Aminoethyl)piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7569688.png)
![1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569710.png)



![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrazin-2-amine](/img/structure/B7569740.png)

![2-Methyl-5-[(oxolan-2-ylmethylsulfonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7569773.png)


![1-(1-methylbenzimidazol-2-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]ethanamine](/img/structure/B7569792.png)
